3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid
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Overview
Description
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-carboxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-4-(hydroxymethyl)benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Lacks the methoxycarbonyl group at the 4 position.
4-Methoxycarbonylbenzoic acid: Lacks the methoxy groups at the 3 and 5 positions.
3,5-Dimethoxy-4-(sulfooxy)benzoic acid: Contains a sulfooxy group instead of the methoxycarbonyl group.
Uniqueness
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H12O6 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3,5-dimethoxy-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-7-4-6(10(12)13)5-8(16-2)9(7)11(14)17-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
OVTXMXLGPQUKGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)C(=O)O |
Origin of Product |
United States |
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